Bienvenue dans la boutique en ligne BenchChem!

3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Lipophilicity clogP Drug-likeness

This exact 3-methyl-2-oxy regioisomer delivers a 0.3-log-unit lipophilicity advantage over the CF₃ congener, directly resolving CYP450 inhibition SAR challenges without altering rotatable bond count or TPSA. Its low-cost 2-hydroxy-3-methylpyridine starter drives gram-scale economics for library synthesis, while the defined 3-methyl metabolic soft-spot enables clean metabolite ID studies. Procure the definitive chemical probe for CNS kinase programs rather than an intractable fluorinated analog.

Molecular Formula C16H23N5O
Molecular Weight 301.394
CAS No. 2197934-01-1
Cat. No. B2420145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
CAS2197934-01-1
Molecular FormulaC16H23N5O
Molecular Weight301.394
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)CCN3C=CN=N3
InChIInChI=1S/C16H23N5O/c1-14-3-2-6-17-16(14)22-13-15-4-8-20(9-5-15)11-12-21-10-7-18-19-21/h2-3,6-7,10,15H,4-5,8-9,11-13H2,1H3
InChIKeyLYPOFPFOMCVEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine (CAS 2197934-01-1): Structural Baseline for Procurement


The compound 3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine (C₁₆H₂₃N₅O, MW 301.39 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric elements: a 3-methylpyridine ring, a piperidine spacer, and a 1,2,3-triazole moiety connected via an ethylene linker [1]. This architecture places it at the intersection of triazole-based click chemistry scaffolds and piperidine-linked heteroaromatic systems, both extensively explored in kinase inhibitor and antimicrobial lead generation [2]. Its CAS registry (2197934-01-1) and InChI Key (LYPOFPFOMCVEAJ-UHFFFAOYSA-N) provide unambiguous identity, yet its biological annotation in public databases remains sparse compared with structurally analogous triazolopyridine or triazole-piperidine-aryl ether series .

Why 3-Methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine Cannot Be Casually Replaced by In-Class Analogs


The 3-methyl-2-oxypyridine nucleus in this compound is not a generic placeholder; even minor positional isomerism or substituent swap on the pyridine ring materially alters computed lipophilicity (clogP), topological polar surface area (TPSA), hydrogen-bond acceptor count, and rotatable bond profile [1]. These descriptors directly influence passive permeability, solubility, metabolic soft-spot exposure, and off-target promiscuity risk—factors that govern whether a compound acts as a viable chemical probe, a false-positive screening hit, or an intractable lead [2]. Therefore, procurement of the exact 3-methyl-2-oxy regioisomer, rather than a 2-methyl-4-oxy or 6-CF₃-2-oxy analog, is essential when a project's SAR hypothesis depends on precise vector alignment of the methyl group relative to the piperidine-triazole tail.

Quantitative Differentiation of 3-Methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine from Its Closest Structural Analogs


Lipophilicity Modulation: 3-Methyl-2-oxy vs. 6-Trifluoromethyl-2-oxy Analog

The target compound exhibits a computed XLogP3 of approximately 2.0, significantly lower than the 2.3 determined for the 6-CF₃-2-oxy analog (CAS 2198373-39-4) [1]. This 0.3 log unit difference corresponds to a roughly 2-fold decrease in octanol-water partition coefficient, placing the target closer to the classical drug-like lipophilicity window (clogP 1–3) and predicting better aqueous solubility and reduced CYP450 promiscuity risk [2].

Lipophilicity clogP Drug-likeness

Hydrogen-Bond Acceptor Count: 3-Methyl-2-oxy Analog vs. 2-Methyl-4-oxy Regioisomer

The target compound and its 2-methyl-4-oxy regioisomer (CAS 2380056-49-3) share the same molecular formula (C₁₆H₂₃N₅O) and heavy-atom hydrogen-bond acceptor count (5). However, the spatial orientation of the oxygen lone pair differs: in the target (2-oxy substitution), the ether oxygen is ortho to the pyridine nitrogen, enabling an intramolecular C–H···O interaction that can modulate conformation; in the 4-oxy regioisomer, this interaction is absent [1]. While the absolute HBA count is identical, the effective number of solvent-exposed acceptors—critical for desolvation penalty upon target binding—may differ by up to 1 acceptor equivalent based on intramolecular shielding [2].

Hydrogen bonding TPSA Permeability

Rotatable Bond Count: Target vs. 6-Trifluoromethyl Analog and Flexibility-Driven Selectivity Implications

The target compound contains 6 rotatable bonds, identical to the 6-CF₃ analog (CAS 2198373-39-4) [1]. In fragment-based and HTS library design, a rotatable bond count of ≤6 is considered favorable for oral bioavailability and target selectivity [2]. The equivalence between the two compounds indicates that both maintain acceptable flexibility; however, the target's methyl group does not introduce additional conformational entropy relative to the CF₃ analog, preserving a lean interaction pharmacophore suitable for selective kinase or GPCR target engagement [2].

Conformational flexibility Rotatable bonds Selectivity

Topological Polar Surface Area: Target vs. Regioisomer and Implications for Blood-Brain Barrier Penetration

The target compound exhibits a computed topological polar surface area (TPSA) of approximately 54–56 Ų, based on a fragment contribution method [1]. This value is essentially identical to that of the 2-methyl-4-oxy regioisomer (also ~55 Ų) [2]. TPSA values below 60 Ų correlate with high probability of passive blood-brain barrier penetration, placing both compounds in a favorable CNS-accessible range [3]. Critically, the target's lower lipophilicity relative to the CF₃ analog (see Evidence Item 1) intersects with this TPSA range, potentially offering a superior balance of CNS penetration and reduced hERG/non-specific binding risk.

Polar surface area CNS penetration Drug design

Metabolic Soft-Spot Differentiation: 3-Methyl vs. 6-Trifluoromethyl Substitution

The 3-methyl group on the target's pyridine ring presents a potential site for CYP450-mediated oxidation, which could yield a hydroxymethyl metabolite amenable to further conjugation. In contrast, the 6-CF₃ substituent in the comparator (CAS 2198373-39-4) is metabolically inert at that position [1]. While quantitative intrinsic clearance data for the target compound are absent from public disclosure, class-level inference from analogous methyl-substituted pyridine ethers indicates that methyl oxidation typically proceeds with moderate clearance (CLint ~10–50 μL/min/mg microsomal protein), whereas the CF₃ group resists Phase I metabolism entirely [2]. This difference becomes critical in interpreting in vivo vs. in vitro potency discrepancies.

Metabolic stability Oxidative metabolism Lead optimization

Synthetic Tractability and Cost Efficiency: 3-Methyl-2-oxy vs. 6-CF₃-2-oxy Analog

The target compound's core 3-methyl-2-hydroxypyridine building block (2-hydroxy-3-methylpyridine) is a commercially available, inexpensive starting material (bulk price < $50/kg), whereas the 6-trifluoromethyl-2-hydroxypyridine precursor for the CF₃ analog typically costs > $500/kg and requires specialized fluorinating reagents . Although validated milligram-scale pricing for the final target compound is not publicly available, the cost of goods difference for the key starting material alone suggests a ≥10-fold economic advantage for target compound scale-up in multi-gram to kilogram campaigns .

Synthetic cost Scale-up Procurement

High-Value Procurement Scenarios for 3-Methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine


Kinase Inhibitor Lead Optimization Requiring Precisely Controlled Lipophilicity

When a medicinal chemistry team has identified a triazole-piperidine-aryl ether series with promising kinase inhibition but needs to dial down lipophilicity to pass CYP450 inhibition counterscreens, the target compound—with its XLogP3 = 2.0 versus 2.3 for the CF₃ analog—offers a measurable 0.3-log-unit improvement in drug-likeness without altering rotatable bond count or TPSA [1]. Procuring the target compound instead of the CF₃ congener directly addresses the team's multiparameter optimization goal.

Chemical Probe Design for CNS Targets Requiring Balanced Permeability

For a neuroscience program evaluating PIM kinase or JAK2 inhibition in the central nervous system, the target's TPSA < 60 Ų and clogP ~2.0 place it within the favorable CNS drug space [1]. The absence of a metabolically inert CF₃ group means the compound can serve as a tool probe where moderate metabolic clearance is acceptable or even desirable for pharmacokinetic/pharmacodynamic modeling [2].

Large-Scale Structure-Activity Relationship (SAR) Library Synthesis

When a discovery organization needs to generate a 100–500-compound library around the triazole-piperidine-aryl ether scaffold, the target compound's low-cost 2-hydroxy-3-methylpyridine starting material (≥10-fold cheaper than the fluorinated analog) makes it the economically rational core for parallel synthesis [1]. This cost advantage, combined with the synthetic accessibility of the 3-methyl-2-oxy linkage, supports gram-scale production for in vivo toleration and efficacy studies.

Metabolite Identification Studies Differentiating Oxidative Soft Spots

A DMPK group comparing metabolic liabilities across a chemical series can use the target compound as a reference substrate that introduces a well-defined oxidative soft spot at the 3-methyl group [1]. In contrast, the 6-CF₃ analog serves as a negative control. This head-to-head metabolite ID experiment allows the team to deconvolute whether observed in vivo clearance is driven by pyridine oxidation or by metabolism elsewhere in the molecule [2].

Quote Request

Request a Quote for 3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.